4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine
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Overview
Description
4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two methylsulfanyl groups and an isopropyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-bis(methylsulfanyl)-1,3,5-triazine with isopropylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution of the chlorine atom with the isopropylamine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups or the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of methylsulfanyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the triazine ring.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Partially or fully hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of methylsulfanyl groups and the triazine ring structure allows it to form stable complexes with metal ions, which can further modulate its biological activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
4,6-Bis(ethylsulfanyl)-1,3,5-triazine: Similar structure with ethylsulfanyl groups instead of methylsulfanyl groups.
N-(propan-2-yl)-1,3,5-triazin-2-amine: Lacks the methylsulfanyl groups but has the isopropyl group.
Uniqueness
4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of both methylsulfanyl groups and the isopropyl group, which confer specific chemical and biological properties
Properties
CAS No. |
90112-10-0 |
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Molecular Formula |
C8H14N4S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
4,6-bis(methylsulfanyl)-N-propan-2-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H14N4S2/c1-5(2)9-6-10-7(13-3)12-8(11-6)14-4/h5H,1-4H3,(H,9,10,11,12) |
InChI Key |
CFMSNIMDWQMTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)SC)SC |
Origin of Product |
United States |
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